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molecular formula C9H9FO3 B2786407 (R)-alpha-Hydroxy-4-fluorobenzeneacetic acid methyl ester CAS No. 127709-19-7; 32222-46-1

(R)-alpha-Hydroxy-4-fluorobenzeneacetic acid methyl ester

Cat. No. B2786407
M. Wt: 184.166
InChI Key: BLBFLHCCPUAXDL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320995B2

Procedure details

Add potassium carbonate (12 g, 87 mmol) followed by iodomethane (7.37 mL, 118 mmol) to a 0° C. solution of p-fluoromandelic acid (79 mmol, 13.4 g) in 160 mL dry dimethylformamide under a nitrogen atmosphere. Stir the resulting mixture at 0° C. for 1 hour and at room temperature over night. Pour the reaction mixture over ice, dilute with water and ethyl acetate, and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with cold water and saturated aqueous sodium chloride, dry over sodium sulfate and concentrate under reduced pressure to provide 12.7 g (87%) of the desired compound as a light yellow oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.37 mL
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].IC.[F:9][C:10]1[CH:20]=[CH:19][C:13]([CH:14]([OH:18])[C:15]([OH:17])=[O:16])=[CH:12][CH:11]=1>CN(C)C=O.O.C(OCC)(=O)C>[F:9][C:10]1[CH:20]=[CH:19][C:13]([CH:14]([OH:18])[C:15]([O:17][CH3:1])=[O:16])=[CH:12][CH:11]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
7.37 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
13.4 g
Type
reactant
Smiles
FC1=CC=C(C(C(=O)O)O)C=C1
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the resulting mixture at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature over night
ADDITION
Type
ADDITION
Details
Pour the reaction mixture over ice
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer three times with ethyl acetate
WASH
Type
WASH
Details
Wash the combined organic layers with cold water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C(C(=O)OC)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07320995B2

Procedure details

Add potassium carbonate (12 g, 87 mmol) followed by iodomethane (7.37 mL, 118 mmol) to a 0° C. solution of p-fluoromandelic acid (79 mmol, 13.4 g) in 160 mL dry dimethylformamide under a nitrogen atmosphere. Stir the resulting mixture at 0° C. for 1 hour and at room temperature over night. Pour the reaction mixture over ice, dilute with water and ethyl acetate, and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with cold water and saturated aqueous sodium chloride, dry over sodium sulfate and concentrate under reduced pressure to provide 12.7 g (87%) of the desired compound as a light yellow oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.37 mL
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].IC.[F:9][C:10]1[CH:20]=[CH:19][C:13]([CH:14]([OH:18])[C:15]([OH:17])=[O:16])=[CH:12][CH:11]=1>CN(C)C=O.O.C(OCC)(=O)C>[F:9][C:10]1[CH:20]=[CH:19][C:13]([CH:14]([OH:18])[C:15]([O:17][CH3:1])=[O:16])=[CH:12][CH:11]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
7.37 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
13.4 g
Type
reactant
Smiles
FC1=CC=C(C(C(=O)O)O)C=C1
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the resulting mixture at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature over night
ADDITION
Type
ADDITION
Details
Pour the reaction mixture over ice
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer three times with ethyl acetate
WASH
Type
WASH
Details
Wash the combined organic layers with cold water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C(C(=O)OC)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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